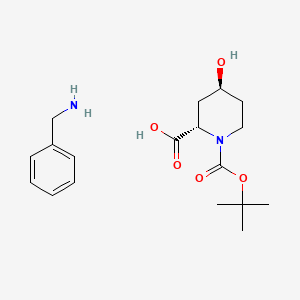

(2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt

Vue d'ensemble

Description

(2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a piperidine ring with hydroxyl and carboxylic acid functional groups, protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for selective reactions in multi-step synthesis processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as piperidine derivatives.

Protection: The hydroxyl group is protected using a Boc group to prevent unwanted reactions.

Formation of Carboxylic Acid: The carboxylic acid group is introduced through oxidation reactions.

Salt Formation: The final step involves the formation of the benzylamine salt through a reaction with benzylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Conducting reactions in large reactors with precise control over temperature and pressure.

Purification: Using techniques such as crystallization and chromatography to obtain high-purity products.

Quality Control: Ensuring the product meets stringent quality standards through rigorous testing.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carboxylic acids to alcohols.

Substitution: Nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving nucleophiles such as amines or halides.

Major Products

The major products formed from these reactions include various derivatives of piperidine, which are valuable intermediates in pharmaceutical synthesis.

Applications De Recherche Scientifique

(2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as a precursor for biologically active compounds.

Medicine: Involved in the development of pharmaceutical drugs, particularly those targeting neurological disorders.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets. The Boc protection group allows selective reactions at the piperidine ring, facilitating the synthesis of target molecules. The hydroxyl and carboxylic acid groups participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,4S)-4-Hydroxyproline: Another chiral compound with similar functional groups but different applications.

(2S,4S)-4-Hydroxyglutamic Acid Lactone: Used in the synthesis of alkaloids and other natural products.

Uniqueness

(2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt is unique due to its specific combination of functional groups and chiral centers, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Activité Biologique

(2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H28N2O5

- Molecular Weight : 352.43 g/mol

- CAS Number : 441044-14-0

The compound operates primarily through its interaction with various biological targets, notably in the inhibition of enzymes involved in steroid metabolism. Specifically, it has been shown to inhibit steroid 5-alpha-reductase, an enzyme that converts testosterone into dihydrotestosterone (DHT). This inhibition is significant in the context of conditions such as benign prostatic hyperplasia and androgenic alopecia.

Inhibition of Steroid 5-alpha-reductase

Research indicates that derivatives of piperidine compounds, including this compound, exhibit potent inhibitory activity against both isoforms of steroid 5-alpha-reductase. For instance, studies have reported IC50 values in the nanomolar range for related compounds, suggesting a strong potential for therapeutic applications in androgen-related disorders .

Case Studies and Research Findings

- In Vivo Studies : In animal models, compounds similar to (2S,4S)-N-Boc-4-hydroxypiperidine have demonstrated significant reductions in prostate weight in castrated testosterone-treated rats, indicating effective inhibition of DHT synthesis .

- Synthetic Pathways : The synthesis of this compound involves various chemical transformations that enhance its bioactivity. The introduction of the N-Boc protecting group is crucial for modulating its interaction with biological targets while maintaining stability during synthesis .

- Safety Profile : Safety data indicate that while the compound may cause irritation upon exposure, it does not present significant toxicity at therapeutic doses when used appropriately in laboratory settings .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid;phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5.C7H9N/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15;8-6-7-4-2-1-3-5-7/h7-8,13H,4-6H2,1-3H3,(H,14,15);1-5H,6,8H2/t7-,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLALKYUTWPCAI-WSZWBAFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O.C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1C(=O)O)O.C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.